molecular formula C15H14O2 B1418364 2',4'-Dimethylbiphenyl-3-carboxylic acid CAS No. 1170419-33-6

2',4'-Dimethylbiphenyl-3-carboxylic acid

Cat. No. B1418364
M. Wt: 226.27 g/mol
InChI Key: UMORCGAQBRIKAF-UHFFFAOYSA-N
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Description

2’,4’-Dimethylbiphenyl-3-carboxylic acid is a chemical compound with the linear formula C15H14O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2’,4’-Dimethylbiphenyl-3-carboxylic acid is represented by the linear formula C15H14O2 .


Physical And Chemical Properties Analysis

Carboxylic acids, such as 2’,4’-Dimethylbiphenyl-3-carboxylic acid, are weak acids. They are many orders of magnitude stronger than the corresponding alcohols .

Scientific Research Applications

1. Catalytic Studies and Molecular Modeling

The study by Titinchi, Kamounah, and Abbo (2007) discusses the catalytic acetylation of 4,4′-dimethylbiphenyl, which is closely related to 2',4'-Dimethylbiphenyl-3-carboxylic acid. This research involved various experimental conditions and solvents, highlighting the chemical reactivity and selectivity in producing mono- and di-acetyl derivatives. The study is significant for understanding the catalytic processes involving dimethylbiphenyl derivatives and their conversion to carboxylic acids, which is relevant for industrial chemical synthesis (Titinchi, Kamounah, & Abbo, 2007).

2. Photoremovable Protecting Group for Carboxylic Acids

Klan, Zabadal, and Heger (2000) introduced a photoremovable protecting group for carboxylic acids, which has implications for the study of 2',4'-Dimethylbiphenyl-3-carboxylic acid. Their research demonstrated that direct photolysis of various dimethylphenacyl esters leads to the formation of corresponding carboxylic acids. This is crucial for understanding light-induced reactions in carboxylic acids and their derivatives (Klan, Zabadal, & Heger, 2000).

3. Photooxidation in Natural Seawater

The paper by Anba-Lurot, Guiliano, Doumenq, and Mille (1995) explores the photooxidation of dimethylbiphenyls in natural seawater, which relates to the behavior of 2',4'-Dimethylbiphenyl-3-carboxylic acid in marine environments. This research provides insights into the environmental impact and degradation pathways of similar compounds under natural conditions (Anba-Lurot, Guiliano, Doumenq, & Mille, 1995).

4. Optical Resolution in Synthetic Chemistry

Kanoh, Muramoto, Kobayashi, Motoi, and Suda (1987) presented a method for synthesizing and resolving axially dissymmetric dimethylbiphenyl dicarboxylic acid. This research contributes to the field of chiral synthesis and optical resolution, which is relevant for the production and study of enantiomerically pure forms of 2',4'-Dimethylbiphenyl-3-carboxylic acid (Kanoh et al., 1987).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-(2,4-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMORCGAQBRIKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656543
Record name 2',4'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethylbiphenyl-3-carboxylic acid

CAS RN

1170419-33-6
Record name 2',4'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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